molecular formula C12H15FN2O2 B15114011 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide

3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide

Cat. No.: B15114011
M. Wt: 238.26 g/mol
InChI Key: TVGRDAWQODQPDQ-UHFFFAOYSA-N
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Description

3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide is a chemical compound with a unique structure that includes a fluorine atom, a pyridine ring, and an oxane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins, potentially inhibiting their function. The oxane moiety contributes to the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyridinamine
  • 3-fluoro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-pyridinamine

Uniqueness

Compared to similar compounds, 3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide exhibits unique properties due to the presence of the oxane moiety, which enhances its stability and solubility.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

3-fluoro-N-(oxan-4-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C12H15FN2O2/c13-11-8-14-4-1-10(11)12(16)15-7-9-2-5-17-6-3-9/h1,4,8-9H,2-3,5-7H2,(H,15,16)

InChI Key

TVGRDAWQODQPDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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